molecular formula C11H20Cl2N4O2 B3807980 5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate

5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate

Cat. No.: B3807980
M. Wt: 311.21 g/mol
InChI Key: YHQUDSUANAVCOY-UHFFFAOYSA-N
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Description

5-Amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate is a chemical compound with a complex molecular structure It belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate typically involves multiple steps. One common synthetic route starts with the reaction of o-phenylenediamine with dimethylformamide (DMF) to form a benzimidazole derivative. This intermediate is then subjected to further chemical modifications, such as alkylation and hydrolysis, to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity. The compound is then purified through crystallization and other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted forms of the original compound

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in organic synthesis reactions.

Biology: In biological research, the compound can be utilized to study various biological processes, such as enzyme inhibition or receptor binding. It may also be used in the development of new drugs or therapeutic agents.

Medicine: The compound has potential applications in medicine, particularly in the development of pharmaceuticals. It may be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs) or as a component in drug formulations.

Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings. It may also find applications in the manufacturing of electronic devices or other high-tech products.

Mechanism of Action

The mechanism by which 5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary depending on the specific biological system or disease being targeted.

Comparison with Similar Compounds

  • 6-(Dimethylamino)purine

  • 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one

  • 5-Amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Uniqueness: 5-Amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate is unique due to its specific structural features, such as the presence of both amino and dimethylamino groups

Properties

IUPAC Name

5-amino-6-(dimethylamino)-1,3-dimethylbenzimidazol-2-one;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.2ClH.H2O/c1-13(2)8-6-10-9(5-7(8)12)14(3)11(16)15(10)4;;;/h5-6H,12H2,1-4H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQUDSUANAVCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)N(C)C)N(C1=O)C.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate
Reactant of Route 2
5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate
Reactant of Route 3
Reactant of Route 3
5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate
Reactant of Route 4
Reactant of Route 4
5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate
Reactant of Route 5
Reactant of Route 5
5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate
Reactant of Route 6
Reactant of Route 6
5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate

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